molecular formula C15H8Br2O2 B515040 2-(dibromomethyl)anthra-9,10-quinone

2-(dibromomethyl)anthra-9,10-quinone

Cat. No.: B515040
M. Wt: 380.03g/mol
InChI Key: KMINCYHZTSCUET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(dibromomethyl)anthra-9,10-quinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by the presence of two bromomethyl groups attached to the anthraquinone core, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(dibromomethyl)anthra-9,10-quinone typically involves the bromination of 9,10-anthraquinone. The process can be carried out using bromine in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Acetic acid or chloroform

    Temperature: Room temperature to reflux

    Catalyst: Iron(III) bromide or aluminum bromide

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine and a catalyst in a solvent system is scaled up, and the product is purified through crystallization or distillation.

Types of Reactions:

    Substitution Reactions: The bromomethyl groups can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.

    Oxidation Reactions: The anthraquinone core can be oxidized to form various quinone derivatives.

    Reduction Reactions: The compound can be reduced to form hydroquinone derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Major Products:

    Substitution Products: Hydroxymethyl or aminomethyl anthraquinones.

    Oxidation Products: Various quinone derivatives.

    Reduction Products: Hydroquinone derivatives.

Scientific Research Applications

2-(dibromomethyl)anthra-9,10-quinone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential use in photodynamic therapy and as a photosensitizer in cancer treatment.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 2-(dibromomethyl)anthra-9,10-quinone involves its interaction with cellular components. The bromomethyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. The compound can also generate reactive oxygen species (ROS) upon exposure to light, which can induce oxidative stress and cell death.

Molecular Targets and Pathways:

    Proteins: Covalent modification of thiol groups in enzymes.

    DNA: Alkylation of nucleophilic sites leading to DNA damage.

    Pathways: Induction of apoptosis through ROS generation and mitochondrial dysfunction.

Comparison with Similar Compounds

  • 2-Bromomethyl-9,10-anthraquinone
  • 9,10-Anthraquinone
  • 2,3-Dibromomethyl-9,10-anthraquinone

Comparison: 2-(dibromomethyl)anthra-9,10-quinone is unique due to the presence of two bromomethyl groups, which enhance its reactivity compared to 2-Bromomethyl-9,10-anthraquinone. The additional bromine atoms increase the compound’s ability to undergo substitution reactions and interact with biological targets. Compared to 9,10-anthraquinone, the dibromomethyl derivative exhibits higher chemical reactivity and potential biological activity.

Properties

Molecular Formula

C15H8Br2O2

Molecular Weight

380.03g/mol

IUPAC Name

2-(dibromomethyl)anthracene-9,10-dione

InChI

InChI=1S/C15H8Br2O2/c16-15(17)8-5-6-11-12(7-8)14(19)10-4-2-1-3-9(10)13(11)18/h1-7,15H

InChI Key

KMINCYHZTSCUET-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(Br)Br

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(Br)Br

Origin of Product

United States

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